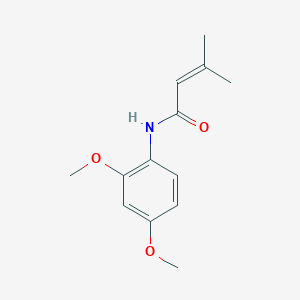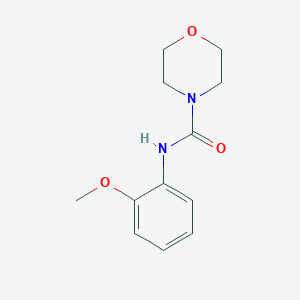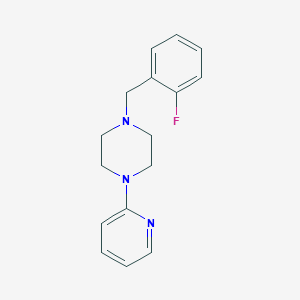![molecular formula C19H23FN2O2 B5680657 2-ethoxy-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5680657.png)
2-ethoxy-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol, also known as EFPM, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. EFPM is a small molecule that belongs to the class of phenol derivatives and is structurally related to other compounds such as tamoxifen and raloxifene.
作用机制
The mechanism of action of 2-ethoxy-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol is primarily through its binding to the estrogen receptor. This compound is a selective estrogen receptor modulator (SERM) that has both agonist and antagonist effects on the estrogen receptor, depending on the tissue type. In breast cancer cells, this compound acts as an antagonist by blocking the activity of the estrogen receptor and inhibiting cell proliferation. In the brain, this compound acts as an agonist by binding to the estrogen receptor and promoting neuroprotection and neurogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different tissues. In breast cancer cells, this compound inhibits cell proliferation by blocking the estrogen receptor and inducing apoptosis. In the brain, this compound promotes neuroprotection and neurogenesis by increasing the levels of brain-derived neurotrophic factor (BDNF) and reducing the accumulation of beta-amyloid plaques. In addition, this compound has been found to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
实验室实验的优点和局限性
2-ethoxy-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments. It is a small molecule that is easy to synthesize and modify, making it a useful tool for studying the estrogen receptor and its effects on different tissues. This compound also has a high binding affinity for the estrogen receptor, making it a potent inhibitor of estrogen signaling. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied for its pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
未来方向
There are several future directions for research on 2-ethoxy-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties and selectivity for the estrogen receptor. Another area of interest is the investigation of this compound's effects on other diseases such as osteoporosis and cardiovascular disease. Furthermore, more studies are needed to understand the molecular mechanisms of this compound's neuroprotective effects and its potential use in treating neurodegenerative diseases.
合成方法
The synthesis of 2-ethoxy-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol is a multi-step process that involves the use of various reagents and catalysts. The starting material for the synthesis is 2-ethoxy-4-hydroxybenzaldehyde, which is reacted with 4-(2-fluorophenyl)piperazine in the presence of a base to form the intermediate product. The intermediate is then treated with formaldehyde and hydrogen chloride to obtain this compound. The overall yield of the synthesis process is around 30%.
科学研究应用
2-ethoxy-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and depression. In cancer research, this compound has been shown to inhibit the growth of breast cancer cells by binding to the estrogen receptor and blocking its activity. This compound has also been found to have neuroprotective effects in Alzheimer's disease by reducing the accumulation of beta-amyloid plaques in the brain. In depression research, this compound has been shown to have antidepressant effects by increasing the levels of serotonin and norepinephrine in the brain.
属性
IUPAC Name |
2-ethoxy-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-2-24-19-13-15(7-8-18(19)23)14-21-9-11-22(12-10-21)17-6-4-3-5-16(17)20/h3-8,13,23H,2,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOMDMBPUXTQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methoxyethyl)-8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5680592.png)
![1'-(3-furoyl)-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5680600.png)

![N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5680611.png)




![[(3aS*,10aS*)-2-[(4-chlorophenoxy)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5680644.png)
![N-[3-(acetylamino)phenyl]-3-methylbenzamide](/img/structure/B5680647.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5680648.png)
![2-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680656.png)
![4-[rel-(1S,5S)-3,6-diazabicyclo[3.2.2]non-3-ylmethyl]-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5680661.png)
![4-({4-methyl-5-[1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5680670.png)